Superior Improvement of In Vivo Colitis Score vs. Selective PDE4 Inhibitor Roflumilast
In a head-to-head study in the DSS-induced murine colitis model, pumafentrine demonstrated a greater therapeutic effect on clinical disease severity compared to the selective PDE4 inhibitor roflumilast when administered at the same oral dose [1].
| Evidence Dimension | Improvement in clinical colitis score |
|---|---|
| Target Compound Data | 65% ± 5% improvement at 5 mg/kg/d p.o. |
| Comparator Or Baseline | Roflumilast: 50% ± 3% improvement at 5 mg/kg/d p.o. |
| Quantified Difference | A relative increase of 30% in efficacy (15 percentage point absolute difference) |
| Conditions | Murine dextran sodium sulfate (DSS)-induced colitis model; 3.5% DSS in drinking water for 11 days; assessment at day 7. |
Why This Matters
This data quantitatively establishes pumafentrine's superior efficacy over a clinically established PDE4 inhibitor in a key inflammatory disease model, justifying its selection for research where maximum disease-modifying effect is required.
- [1] Rieder F, Siegmund B, Bundschuh DS, Lehr HA, Endres S, Eigler A. The selective phosphodiesterase 4 inhibitor roflumilast and phosphodiesterase 3/4 inhibitor pumafentrine reduce clinical score and TNF expression in experimental colitis in mice. PLoS One. 2013;8(2):e56867. View Source
